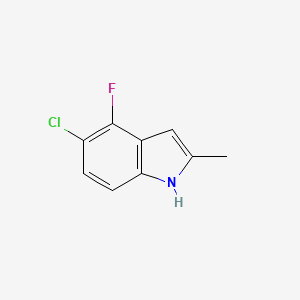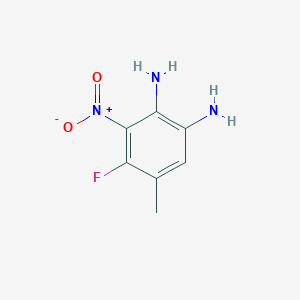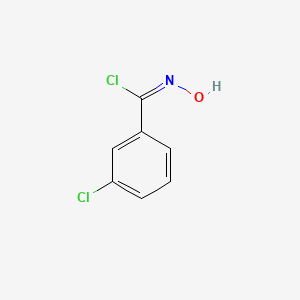
(4-(3-Fluorophenyl)-1H-imidazol-2-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-Fluorophenyl)-1H-imidazol-2-YL)methanamine is a chemical compound that features a fluorophenyl group attached to an imidazole ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Fluorophenyl)-1H-imidazol-2-YL)methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated imidazole compound in the presence of a palladium catalyst.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(3-Fluorophenyl)-1H-imidazol-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the imidazole ring or the fluorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles like amines or thiols; reactions can be carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives or fluorophenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
(4-(3-Fluorophenyl)-1H-imidazol-2-YL)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Research: It is used as a probe to study the interactions of imidazole-containing compounds with biological macromolecules such as proteins and nucleic acids.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Industrial Applications: It is used in the development of catalysts and as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of (4-(3-Fluorophenyl)-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The methanamine group can form hydrogen bonds with amino acid residues in the target proteins, stabilizing the compound-protein complex and modulating the biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Ethyl-4-fluorophenyl)methanamine
- (4-Chloro-3-fluorophenyl)methanamine
- (3-Cyclopropyl-4-fluorophenyl)methanamine
Uniqueness
(4-(3-Fluorophenyl)-1H-imidazol-2-YL)methanamine is unique due to the presence of both the imidazole ring and the fluorophenyl group, which confer distinct chemical and biological properties. The imidazole ring provides a versatile scaffold for interactions with biological targets, while the fluorophenyl group enhances the compound’s stability and binding affinity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H10FN3 |
|---|---|
Poids moléculaire |
191.20 g/mol |
Nom IUPAC |
[5-(3-fluorophenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H10FN3/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14) |
Clé InChI |
ACIHOYWINSVXCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CN=C(N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


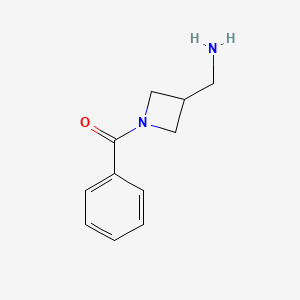
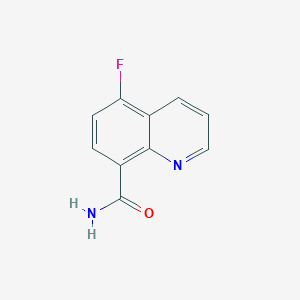
![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11908314.png)
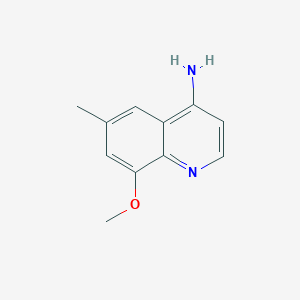
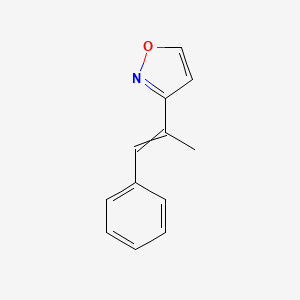



![(3,4-Dimethyl-1-oxa-4-azaspiro[4.4]nonan-3-yl)methanol](/img/structure/B11908335.png)

